N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a pyridine moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various receptors and enzymes in the body .
Mode of Action
It’s known that the compound interacts with its targets, leading to a series of biochemical reactions . The presence of the sulfonyl group and the piperidine ring might play a crucial role in this interaction .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling, enzyme activity, and receptor binding .
Pharmacokinetics
The presence of certain functional groups such as the sulfonyl group and the piperidine ring might influence its pharmacokinetic properties .
Result of Action
Based on its structure and the known effects of similar compounds, it could potentially influence cellular processes such as signal transduction, enzyme activity, and receptor binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group and the pyridine moiety. The final step involves the acylation of the phenyl ring to form the acetamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, sulfonyl-containing molecules, and pyridine-based compounds. Examples include:
- N-(4-((4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl)-2-phenylindole
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[4-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-4-3-5-19(20-14)26-17-10-12-22(13-11-17)27(24,25)18-8-6-16(7-9-18)21-15(2)23/h3-9,17H,10-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQKZCLLJDAREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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